N-{[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a morpholine ring, a pyrrolidine ring, a triazine ring, and a trifluoromethyl group. The morpholine and pyrrolidine rings are saturated heterocycles containing nitrogen, which are widely used in medicinal chemistry . The triazine ring is a six-membered aromatic ring containing three nitrogen atoms, which is often used in the synthesis of dyes, resins, and pharmaceuticals. The trifluoromethyl group is a common substituent in medicinal chemistry due to its ability to enhance the metabolic stability and lipophilicity of drug molecules.
Molecular Structure Analysis
The presence of multiple heterocyclic rings and a trifluoromethyl group in the compound suggests that it may have a complex three-dimensional structure. The stereochemistry of the molecule could be influenced by the sp3 hybridization of the carbon atoms in the morpholine and pyrrolidine rings .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the trifluoromethyl group. The nitrogen atoms in the rings could potentially act as nucleophiles in reactions with electrophiles .Scientific Research Applications
Biocatalysis
This compound has been used in biocatalysis . Specifically, it has been used in a study implementing a convenient microreactor for biocatalysis with enzymes immobilized on magnetic nanoparticles (MNPs). The enzyme immobilized onto MNPs by adsorption or by covalent bonds was lipase B from Candida antarctica (CaLB) .
Organic Chemistry
In the field of organic chemistry , this compound has been used in reactions with sodium salts derived from methyl dichloroacetate and ethyl (dimethyl-λ4-sulfanylidene) acetate . An attempt was made to synthesize fused cyclopropane derivatives suitable for subsequent transformation into vicinal diamino-substituted cyclohexenecarboxylic acids .
Machine Learning
Although not directly related to the compound, the term “F6438-3832” has been associated with a workshop on the scientific use of Machine Learning on low-power devices . This suggests that the compound could potentially be used in the development of models for TinyML , a subfield of Machine Learning focused on developing models that can be executed on small, real-time, low-power, and low-cost embedded devices .
Immunology
The compound “F6438-3832” is also associated with a 96-well enzyme-linked immunosorbent assay (ELISA) for the quantitative detection of Rat AR / Androgen Receptor in samples of Cell Culture Supernatants, Cell Lysates, and Tissue Homogenates . This suggests a potential application in the field of immunology .
Future Directions
The compound could potentially be explored for various applications in medicinal chemistry, given the presence of the morpholine and pyrrolidine rings, which are common in many biologically active compounds . Further studies could also investigate the influence of the triazine ring and the trifluoromethyl group on the compound’s biological activity.
properties
IUPAC Name |
N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N6O2/c21-20(22,23)15-5-3-4-14(12-15)17(30)24-13-16-25-18(28-6-1-2-7-28)27-19(26-16)29-8-10-31-11-9-29/h3-5,12H,1-2,6-11,13H2,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVXBUWJOZNPHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(trifluoromethyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.